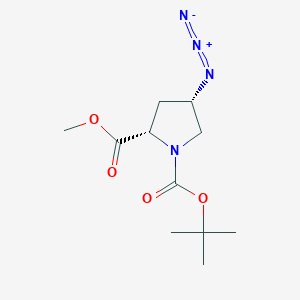

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate

説明

“(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H18N4O4 . It is available for purchase online for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains azido (-N3), methyl (-CH3), and tert-butyl (-C(CH3)3) functional groups .Physical and Chemical Properties Analysis

This compound has an average mass of 270.285 Da and a monoisotopic mass of 270.132813 Da . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 0.96, indicating its relative hydrophobicity .科学的研究の応用

Synthesis and Medicinal Chemistry Applications

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate is used in the field of medicinal chemistry. For instance, it serves as an intermediate in the synthesis of 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The process involves double fluorination of N-protected hydroxyproline, leading to high yields of enantiomerically pure compounds used for medicinal applications (Singh & Umemoto, 2011).

Use in Chiral Auxiliary and Peptide Synthesis

Another application is in the synthesis of chiral auxiliaries and dipeptide synthesis. Enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, synthesized from L-alanine, have been used both as chiral auxiliaries and in dipeptide synthesis. These compounds play a crucial role in the preparation of enantiomerically pure acids and other intermediates for dipeptide synthesis (Studer, Hintermann & Seebach, 1995).

Intermediate for Antibacterial Agents

This compound has also been synthesized as an important intermediate for quinolone antibacterial agents. This process involves diastereo- and enantioselective reactions starting from ethyl crotonate and L-alanine (Li et al., 1995).

Kinetic Resolution and Synthesis of Amino Acids

Additionally, this compound is used in kinetic resolution processes for the synthesis of amino acids. It has been utilized as a chiral auxiliary in stereospecific amination, enabling the creation of enantiomerically pure compounds (Kubota, Kubo & Nunami, 1994).

Synthesis of Biologically Active Compounds

Finally, it is involved in the synthesis of biologically active compounds, such as through dynamic kinetic resolution for stereoselective alkylation, enabling the creation of key building blocks for a variety of biologically active compounds (Kubo et al., 1997).

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMWOSPZUZYNW-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)

![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651511.png)

![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2651515.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2651516.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2651517.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2651518.png)

![2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2651521.png)

![Benzyl 3-[(prop-2-enamido)methyl]benzoate](/img/structure/B2651522.png)